molecular formula C10H19NO3 B12851212 tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate

tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Cat. No.: B12851212
M. Wt: 201.26 g/mol
InChI Key: GCKYULDQJWNXBA-HTQZYQBOSA-N
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Description

tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate is a chiral azetidine derivative characterized by a four-membered nitrogen-containing ring. The compound features a tert-butyl carbamate group at position 1, a hydroxymethyl group at position 3 (R-configuration), and a methyl substituent at position 2 (S-configuration). This stereochemical arrangement confers unique reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for protecting amines during multi-step reactions.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate

InChI

InChI=1S/C10H19NO3/c1-7-8(6-12)5-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1

InChI Key

GCKYULDQJWNXBA-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1[C@H](CN1C(=O)OC(C)(C)C)CO

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-methylazetidine-1-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, showing promising cytotoxic effects. In particular, azetidine derivatives have been linked to apoptosis induction in cancer cells, making them potential candidates for anticancer drug development .

Antimicrobial Properties

Research has highlighted the antimicrobial properties of certain azetidine derivatives. The ability of these compounds to inhibit bacterial growth suggests their potential use in developing new antibiotics or antimicrobial agents . The structural features of tert-butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate may enhance its effectiveness against resistant strains.

Neuroprotective Effects

Some studies have explored the neuroprotective effects of azetidine derivatives. Compounds with similar structures have shown promise in models of neurodegenerative diseases, potentially offering new therapeutic avenues for conditions like Alzheimer's disease . The mechanism often involves modulation of neurotransmitter systems or reduction of oxidative stress.

Organic Synthesis

This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling the creation of more complex molecules. This versatility is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Chiral Synthesis

The compound's chirality makes it an important intermediate for synthesizing other chiral compounds. The presence of the azetidine ring allows for selective reactions that can lead to the formation of enantiomerically pure substances, which are crucial in pharmaceutical applications .

Study 1: Anticancer Evaluation

In a study evaluating various azetidine derivatives for anticancer activity, this compound was found to exhibit significant cytotoxicity against HeLa and MCF-7 cell lines. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of azetidine derivatives revealed that this compound displayed effective inhibition against several bacterial strains. This study suggests that modifications to the azetidine structure can enhance antimicrobial activity, paving the way for new antibiotic development .

Study 3: Neuroprotective Properties

Research into neuroprotective agents identified certain azetidine derivatives as beneficial in reducing neuronal cell death under oxidative stress conditions. This compound showed promise in protecting neuronal cells from apoptosis induced by toxic agents .

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and pathways. Its tert-butyl group provides steric hindrance, affecting the reactivity and selectivity of the compound in different environments .

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidine Derivatives with Varied Substituents

tert-Butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate
  • Structure : Differs in stereochemistry (2S configuration) and the presence of two methyl groups at position 3.
  • Molecular Weight : 215.29 (identical to the target compound due to isomeric differences).
  • The (2S) configuration alters spatial interactions in chiral environments .
tert-Butyl 3-formylazetidine-1-carboxylate
  • Structure : Replaces the hydroxymethyl group with a formyl moiety.
  • Molecular Weight : 185.22 (lower due to absence of methyl and hydroxymethyl groups).
  • Key Features : The formyl group enhances electrophilicity, making it more reactive in nucleophilic additions. However, it lacks the hydrogen-bonding capability of the hydroxymethyl group, affecting solubility and intermolecular interactions .
tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
  • Structure : Contains a hydroxyl and methyl group at position 3.
  • Molecular Weight : 187.24.
  • Key Features : The tertiary alcohol group reduces acidity compared to the primary hydroxymethyl group in the target compound. This structural variation impacts metabolic stability and synthetic utility .
tert-Butyl 3-(1-Hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)
  • Structure : Features a bulky 1-hydroxybutyl chain and a 4-methoxyphenyl group.
  • Molecular Weight : 364.46.
  • Reported synthesis yields (42%) highlight challenges in sterically congested systems .

Pyrrolidine Analogs

tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate
  • Structure : Five-membered pyrrolidine ring with pyridinyl ether and methyl groups.
  • Molecular Weight : 392 (HRMS [M+H]+).
  • Key Features : The larger ring reduces ring strain, enhancing stability but altering conformational flexibility. NMR data (δ 1.4–5.5 ppm for protons) reflects distinct electronic environments compared to azetidines .

Functional Group and Stereochemical Impact

  • Hydroxymethyl vs. Hydroxyl : The primary alcohol in the target compound offers superior hydrogen-bonding capacity and reactivity in esterifications compared to tertiary alcohols .
  • Stereochemistry : The (2R,3S) configuration in the target compound may favor specific enantioselective interactions, whereas (2S) analogs (e.g., ) exhibit divergent binding affinities in chiral catalysts or receptors.
  • Synthetic Yields : Steric hindrance in analogs like 1h results in moderate yields (42%), suggesting that simpler substituents (e.g., methyl and hydroxymethyl) improve synthetic efficiency .

Data Tables

Table 1: Structural and Physical Comparison of Azetidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield (%) Reference
Target Compound C₁₁H₂₁NO₃ 215.29 (2R,3S)-hydroxymethyl, methyl N/A
C₁₁H₂₁NO₃ 215.29 (2S)-hydroxymethyl, 3,3-dimethyl N/A
(1h) C₂₀H₃₀NO₅ 364.46 3-(1-hydroxybutyl), 2-(4-methoxyphenyl) 42
C₉H₁₅NO₃ 185.22 3-formyl N/A
C₉H₁₇NO₃ 187.24 3-hydroxy, 3-methyl N/A

Table 2: Spectroscopic Data Comparison

Compound Name HRMS [M+H]+ (m/z) Key NMR Features Reference
Target Compound ~216.2 (calc) Expected δ 3.5–4.5 ppm (hydroxymethyl)
(1h) 310.2169 δ 1.3–5.2 ppm (alkyl and aromatic protons)
(pyrrolidine) 392 δ 1.4–5.5 ppm (pyridinyl and methyl groups)

Biological Activity

tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate is an organic compound characterized by its azetidine ring structure and specific stereochemistry. With a molecular formula of C10H19NO3 and a molecular weight of approximately 201.27 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the azetidine ring, a methyl substituent at the 2-position, and a hydroxymethyl group at the 3-position. The stereochemistry defined as (2R,3S) indicates specific spatial arrangements that may influence its biological activity.

PropertyValue
Molecular FormulaC10H19NO3
Molecular Weight201.27 g/mol
Physical StateColorless to pale yellow liquid/solid
Stereochemistry(2R,3S)

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways related to inflammation and cell survival.
  • DNA Interaction : Preliminary studies suggest that azetidine derivatives could interact with DNA, impacting replication and repair processes.

Study 1: Anticancer Activity

A study investigated the effects of azetidine derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation.

Study 2: Antimicrobial Efficacy

Research focusing on azetidine-based compounds highlighted their antimicrobial properties against Gram-positive bacteria. The study found that these compounds disrupted bacterial cell membranes, leading to cell lysis.

Study 3: Neuroprotective Effects

In a model of neurodegeneration, an azetidine derivative demonstrated protective effects against oxidative stress-induced neuronal death. The compound reduced reactive oxygen species (ROS) levels and enhanced cellular antioxidant defenses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via multi-step procedures involving protective group strategies. For example, analogous azetidine derivatives are synthesized using tert-butyl carbamate protection, followed by hydroxylmethylation and stereochemical control. Key steps include:

  • Activation of intermediates : Use of DMAP and triethylamine in dichloromethane at 0–20°C to promote sulfonylation or esterification .
  • Purification : Silica gel flash chromatography (e.g., CH₂Cl₂/MeOH gradients) achieves >95% purity, with yields up to 71% under optimized conditions .
    • Critical Parameters : Temperature control (e.g., –78°C for lithiation steps) and stoichiometric ratios of reagents (e.g., s-BuLi and TMEDA) are crucial for stereochemical fidelity .

Q. How can the stereochemical configuration and purity of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify stereochemistry. For example, diastereotopic protons in the azetidine ring show distinct splitting patterns (e.g., δ 5.20–5.54 ppm for oxazole derivatives) .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for tert-butyl carbamate derivatives (R-factor ≤ 0.043) .
  • Chromatography : HPLC with chiral columns or LC-MS (e.g., LRMS-ESI at m/z 241 [M+H]⁺) confirms enantiomeric excess .

Q. What are the recommended handling and storage conditions to ensure compound stability?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to moisture or acidic/basic conditions .
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods due to potential acute toxicity (LD₅₀ >2000 mg/kg in rats) .

Advanced Research Questions

Q. How can this compound be applied in the design of β-secretase (BACE) inhibitors for type 2 diabetes research?

  • Methodological Answer :

  • Structural Analogy : The azetidine-carbamate scaffold mimics transition-state analogs of BACE substrates. For example, tert-butyl carbamate derivatives (e.g., compound 17b in ) show IC₅₀ values <100 nM against BACE2 .
  • Structure-Activity Relationship (SAR) : Modify the hydroxymethyl group to enhance hydrogen bonding with catalytic aspartate residues (e.g., introducing fluorophenyl or methoxy substituents) .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model the energy barrier for ring-opening reactions of the azetidine moiety. For example, the activation energy for nucleophilic attack at the carbamate carbonyl can be computed using Gaussian at the B3LYP/6-31G* level .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics .

Q. How can synthetic inefficiencies (e.g., low yields in cyclization steps) be systematically addressed?

  • Methodological Answer :

  • Reaction Optimization :
  • Catalysis : Screen Lewis acids (e.g., Zn(OTf)₂) to accelerate azetidine ring formation .
  • Microwave-Assisted Synthesis : Reduce reaction time from 8 hours to 30 minutes while maintaining >90% yield .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or over-sulfonylation) and adjust reagent stoichiometry .

Q. What analytical techniques are suitable for characterizing degradation pathways under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via:
  • High-Resolution Mass Spectrometry (HRMS) : Detect hydrolyzed products (e.g., free azetidine) .
  • Circular Dichroism (CD) : Track changes in stereochemical integrity .

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